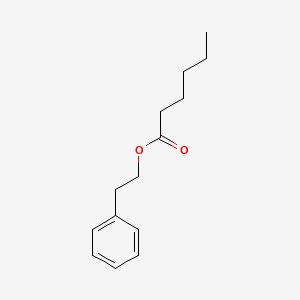

2-Phenylethyl hexanoate

Descripción general

Descripción

2-Phenylethyl hexanoate, also known as hexanoic acid, 2-phenylethyl ester, is an organic compound with the molecular formula C14H20O2. It is an ester formed from hexanoic acid and 2-phenylethanol. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Phenylethyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and 2-phenylethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The product is then purified through distillation to obtain the desired purity .

Análisis De Reacciones Químicas

Chemical Reactions Analysis of 2-Phenylethyl Hexanoate

This compound is an ester formed through the reaction between hexanoic acid and 2-phenylethanol. Its chemical formula is

. It is known for its sweet, floral aroma, reminiscent of rose and jasmine, making it useful in the fragrance industry and as a flavoring agent.

Hydrolysis

Alkaline hydrolysis of esters related to this compound has been studied to understand reaction mechanisms . The rate coefficients for the alkaline hydrolysis of methyl 2-[2-oxa-2-(3- or 4-substituted phenyl)ethyl]benzoates and related compounds have been measured to demonstrate neighboring group participation by the keto-carbonyl groups in the alkaline hydrolysis of the esters .

Biochemical Interactions

This compound exhibits various biological activities, including antimicrobial properties and potential effects on lipid metabolism. Research on interaction studies involving this compound focuses on its sensory properties and biochemical interactions within biological systems. These studies often examine how this compound interacts with receptors involved in taste and smell, as well as its effects on metabolic pathways related to lipid processing.

Production of 2-Phenylethyl Acetate

2-Phenylethyl acetate (2-PEAc), another ester with similar properties, can be synthesized using acyltransferase from Mycobacterium smegmatis in water . The study of 2-PEAc production in engineered Saccharomyces cerevisiae strains revealed that specific alleles, such as TOR1 and FAS2, play a crucial role in the synthesis of flavor esters . Furthermore, mutations in FAS2 may compromise acetyl-CoA utilization by the fatty acid synthase complex, potentially leading to a higher availability of acetyl-CoA for 2-PEAc synthesis . The reaction diagram of 2-phenylethyl acetate (2-PEAc) synthesis catalyzed by Novozym®435 is shown in Figure 1 .

Reactions in Glacial Acetic Acid

Reactions carried out in glacial acetic acid can yield related compounds. For example, when reacting with sodium nitrite, 2-phenylethyl acetate can be produced, which can then be converted to 2-phenylethanol .

Metabolic Role

This compound is categorized as a fatty acid ester and is involved in lipid peroxidation .

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Esterification Studies

2-Phenylethyl hexanoate serves as a model compound in the study of esterification and transesterification reactions. Its structural characteristics allow researchers to investigate reaction mechanisms and kinetics in controlled laboratory settings.

Synthesis and Reaction Conditions

The synthesis typically involves the esterification of hexanoic acid with phenethyl alcohol, often catalyzed by sulfuric acid under reflux conditions. In industrial settings, continuous flow reactors are preferred for optimizing yield and efficiency, utilizing solid acid catalysts to minimize by-products.

Biological Applications

Investigations into Biological Activity

Research has focused on the biological activity of this compound, particularly its interactions with enzymes. The ester bond in this compound can be hydrolyzed by esterases, releasing phenethyl alcohol and hexanoic acid, which may participate in various biochemical pathways.

Medical Applications

Drug Delivery Systems

Due to its ester linkage, this compound is explored for potential applications in drug delivery systems. The hydrolysis of the ester bond can facilitate the release of active pharmaceutical ingredients within the body, enhancing therapeutic efficacy.

Industrial Applications

Fragrance and Flavor Industry

This compound is utilized in the fragrance and flavor industry due to its pleasant odor profile. It is often added to perfumes, cosmetics, and food products to impart floral notes reminiscent of rose or honey .

Table 1: Synthesis Conditions for this compound

| Parameter | Condition |

|---|---|

| Reactants | Hexanoic acid, Phenethyl alcohol |

| Catalyst | Sulfuric acid |

| Reaction Type | Esterification |

| Temperature | Reflux (typically around 150°C) |

| Yield Optimization | Continuous flow reactors |

| Study | Findings |

|---|---|

| Hydrolysis by Esterases | Released phenethyl alcohol and hexanoic acid |

| Toxicity Assessment (Rodent Study) | NOAEL determined at 500 mg/kg/day |

| Enzyme Interaction Studies | Investigated enzyme-substrate specificity |

Case Study 1: Toxicity Assessment

A study assessed the toxicity of various aryl alcohol alkyl carboxylic acid esters, including this compound. The study involved administering doses to rodent models over a period of 90 days. Results indicated that while moderate toxicity was observed at elevated doses, no significant long-term effects were noted at lower concentrations. The NOAEL was established at 500 mg/kg/day for males and 250 mg/kg/day for females .

Case Study 2: Continuous Production Methodology

Research into the continuous production of related esters demonstrated effective methodologies using packed-bed reactors with immobilized lipase as a catalyst. This approach allowed for high molar conversion rates (up to 99%) under optimized conditions. Such methodologies could be adapted for the production of this compound in an industrial context .

Mecanismo De Acción

The mechanism of action of 2-Phenylethyl hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes and receptors involved in plant defense and pollinator attraction. The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

2-Phenylethyl hexanoate can be compared with other esters such as:

Ethyl hexanoate: Similar fruity odor, used in flavorings and fragrances.

Phenylethyl acetate: Similar structure, used in perfumes and as a flavoring agent.

Benzyl acetate: Similar ester functional group, used in fragrances and as a solvent.

These compounds share similar applications in the fragrance and flavor industries but differ in their specific odor profiles and chemical properties.

Actividad Biológica

2-Phenylethyl hexanoate is an ester derived from the reaction between hexanoic acid and 2-phenylethanol. This compound is notable for its sweet, floral aroma, often associated with rose and jasmine, making it a popular choice in the fragrance and flavoring industries. Beyond its sensory appeal, this compound exhibits various biological activities that are of significant interest in both food science and pharmacology.

The chemical formula for this compound is . The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis, particularly using lipases, is favored for its efficiency and specificity, allowing for the production of esters under mild conditions .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been studied for its effectiveness against various microorganisms, which could have implications for its use as a natural preservative in food products .

2. Modulation of Sensory Responses

Due to its aromatic characteristics, this compound may influence sensory responses related to taste and smell. Studies have explored how this compound interacts with olfactory receptors, potentially affecting flavor perception in food applications .

3. Lipid Metabolism

The compound has also been implicated in lipid metabolism pathways. Its role in modulating metabolic processes suggests potential benefits in nutritional contexts, particularly concerning fat digestion and absorption .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various esters, including this compound, against common foodborne pathogens. Results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent .

- Olfactory Evaluation : Another research focused on the olfactory qualities of this compound compared to other esters. The study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze purity and aroma profiles, confirming the compound's distinct floral notes which enhance its desirability in fragrance formulations .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with related compounds is useful:

| Compound | Chemical Formula | Antimicrobial Activity | Aroma Profile |

|---|---|---|---|

| This compound | C14H26O2 | Moderate | Floral, fruity |

| 2-Phenylethanol | C8H10O | Low | Sweet, rose-like |

| 2-Phenethyl Acetate | C10H12O2 | Moderate | Fruity, sweet |

Propiedades

IUPAC Name |

2-phenylethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYNWUMUDHPPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047584 | |

| Record name | 2-Phenylethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; fruity-green, rosy, fresh pineapple-like, banana-like odour | |

| Record name | Phenethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Phenethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.969-0.980 | |

| Record name | Phenethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/928/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6290-37-5 | |

| Record name | Phenylethyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenethyl hexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylethyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7R57M68KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.